molecular formula C29H23N3O4 B14363913 N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide CAS No. 95299-77-7

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide

Cat. No.: B14363913
CAS No.: 95299-77-7
M. Wt: 477.5 g/mol
InChI Key: NPESUKQLVRWNKN-UHFFFAOYSA-N
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Description

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials may include acridine derivatives, benzamides, and ethoxy compounds. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The compound may undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acridine derivatives with benzamide and ethoxy functional groups. Examples include:

  • N-(6-Benzamido-2-methoxyacridin-9(10H)-ylidene)benzamide
  • N-(6-Benzamido-2-ethoxyacridin-9(10H)-ylidene)benzamide

Uniqueness

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is unique due to its specific functional groups and structural features, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

95299-77-7

Molecular Formula

C29H23N3O4

Molecular Weight

477.5 g/mol

IUPAC Name

N-(9-benzoylimino-7-ethoxy-10-hydroxyacridin-3-yl)benzamide

InChI

InChI=1S/C29H23N3O4/c1-2-36-22-14-16-25-24(18-22)27(31-29(34)20-11-7-4-8-12-20)23-15-13-21(17-26(23)32(25)35)30-28(33)19-9-5-3-6-10-19/h3-18,35H,2H2,1H3,(H,30,33)

InChI Key

NPESUKQLVRWNKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=C(C2=NC(=O)C4=CC=CC=C4)C=CC(=C3)NC(=O)C5=CC=CC=C5)O

Origin of Product

United States

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